N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzodioxole moiety fused to a carboxamide group, which is further linked to a benzyl-thiazole scaffold. Its synthesis likely involves coupling reactions between thiazole-containing amines and benzo[d][1,3]dioxole-5-carboxylic acid derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(14-5-6-15-16(9-14)23-11-22-15)20-10-12-1-3-13(4-2-12)18-19-7-8-24-18/h1-9H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZQKQOOKMABLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations:
- Conversely, ASN90’s piperazine-thiadiazole system enables selective O-GlcNAcase inhibition, demonstrating that structural complexity correlates with target specificity .
- Synthetic Flexibility: Analogues like those in and utilize ethyl linkers to introduce methoxybenzylamino groups, enabling modular synthesis via chloroacetyl chloride acylation and subsequent functionalization .
Photophysical and Electronic Properties
Triphenylamine-benzothiazole derivatives (e.g., N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine) exhibit temperature-dependent fluorescence switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states. While these lack the benzodioxole-carboxamide moiety, their thiazole-aromatic systems highlight the role of electron-withdrawing groups (e.g., methoxy substituents) in tuning emission properties . For N-(4-(thiazol-2-yl)benzyl)benzodioxole-5-carboxamide, the benzodioxole’s electron-donating nature may similarly influence charge-transfer dynamics, though experimental data are absent in the evidence.
Metabolic and Toxicological Profiles
This contrasts with piperidine/pyrrolidine-containing analogues (), where basic amine groups may increase hepatic metabolism via cytochrome P450 enzymes. The absence of such groups in the target compound suggests a more favorable metabolic profile, though in vivo studies are required for confirmation .
Biological Activity
N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a benzyl group, and a benzo[d][1,3]dioxole moiety, contributing to its unique properties. Its molecular formula is , with a molecular weight of 338.4 g/mol. The presence of these functional groups is crucial for its biological interactions.
Target Interactions:
this compound interacts with various biological targets, which include enzymes and receptors involved in critical metabolic pathways. The thiazole derivatives are known to modulate enzyme activities and receptor functions, impacting several biochemical pathways.
Biological Effects:
Research indicates that this compound exhibits a range of biological activities:
- Antibacterial : Effective against various bacterial strains.
- Antifungal : Demonstrates significant antifungal properties.
- Anti-inflammatory : Reduces inflammation in cellular models.
- Antitumor : Shows promise in inhibiting cancer cell proliferation.
- Antidiabetic : Exhibits potential in lowering blood glucose levels.
In Vitro Studies
Recent studies have highlighted the efficacy of this compound in various assays:
| Activity | IC50 Value (µM) | Tested Cell Lines |
|---|---|---|
| α-Amylase Inhibition | 0.85 | Various enzymatic assays |
| Cytotoxicity | >150 | Hek293t normal cell line |
| Antitumor Activity | 26–65 | Four different cancer cell lines |
In particular, the compound demonstrated significant inhibition of α-amylase activity, which is crucial for managing diabetes by regulating carbohydrate metabolism .
In Vivo Studies
In vivo experiments using streptozotocin-induced diabetic mice revealed that the compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses . This finding underscores the potential of this compound as an antidiabetic agent.
Case Studies
- Anticancer Activity : A study involving various cancer cell lines demonstrated that this compound effectively inhibited cell growth with IC50 values ranging from 26 to 65 µM. This suggests its potential as a lead compound in anticancer drug development .
- Diabetes Management : In an animal model, the compound's ability to lower blood glucose levels indicates its therapeutic potential for diabetes management. The reduction in glucose levels was statistically significant compared to control groups .
Q & A
Basic: What are the optimal synthetic routes for preparing N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide, and how can critical intermediates be characterized?
Methodological Answer:
The synthesis typically involves coupling a benzo[d][1,3]dioxole-5-carboxylic acid derivative with a thiazole-containing benzylamine. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or chloroacetyl chloride in the presence of triethylamine, as demonstrated for analogous thiazole-acetamide derivatives .
- Intermediate purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 3:2 ratio) yields pure intermediates, as shown for structurally related benzodioxole carboxamides .
- Characterization : Confirm intermediates via:
- 1H/13C NMR : Look for signals corresponding to the benzodioxole methylenedioxy group (δ ~5.9–6.1 ppm for protons; δ ~100–110 ppm for carbons) and thiazole protons (δ ~7.5–8.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with deviations <2 ppm .
Advanced: How does the spatial arrangement of the thiazole and benzodioxole moieties influence the compound’s bioactivity?
Methodological Answer:
The thiazole ring’s electron-deficient nature and benzodioxole’s lipophilicity are critical for target binding. To assess spatial effects:
- X-ray crystallography : Resolve crystal structures of analogs (e.g., similar benzothiazole derivatives) to identify π-π stacking or hydrogen-bonding interactions with biological targets .
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., MAO-A/B or kinase domains). Compare binding scores of analogs with varying substituents on the thiazole ring .
- SAR studies : Synthesize derivatives with steric hindrance (e.g., methyl groups on the thiazole) or altered substituent positions to evaluate activity shifts in assays (e.g., IC50 changes in enzyme inhibition) .
Stability: What methodologies assess the hydrolytic stability of the benzodioxole ring under physiological conditions?
Methodological Answer:
The methylenedioxy group in benzodioxole is prone to hydrolysis. Evaluate stability via:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation by HPLC-MS, tracking the appearance of dihydroxybenzamide byproducts .
- Accelerated stability testing : Use thermal stress (40–60°C) and humidity (75% RH) to simulate long-term storage. Quantify degradation products using validated LC-MS/MS methods .
- Kinetic analysis : Calculate hydrolysis rate constants (k) and half-life (t1/2) under simulated gastric (pH 1.2) and intestinal (pH 6.8) conditions to predict oral bioavailability .
SAR: How can researchers design analogs to systematically explore the role of substituents on the thiazole ring?
Methodological Answer:
Focus on modifying the thiazole’s 2- and 4-positions to modulate electronic and steric effects:
- Electron-withdrawing groups (EWGs) : Introduce nitro (-NO2) or chloro (-Cl) substituents to enhance electrophilicity, potentially improving kinase inhibition (e.g., as seen in benzothiazole-based anticancer agents) .
- Bulkier substituents : Replace the thiazole’s hydrogen with aryl groups (e.g., phenyl or pyridyl) to assess steric effects on target binding. Use Suzuki-Miyaura coupling for C–C bond formation .
- Bioisosteric replacements : Substitute thiazole with oxazole or imidazole rings and compare activity in cellular assays (e.g., cytotoxicity or anti-inflammatory profiles) .
Data Contradiction Analysis: How can researchers resolve discrepancies in biological activity data across structurally similar benzodioxole-thiazole derivatives?
Methodological Answer:
Discrepancies may arise from assay conditions or impurities. Address these by:
- Reproducibility checks : Re-test compounds in standardized assays (e.g., fixed ATP concentrations in kinase assays) and validate purity via HPLC (>95%) .
- Metabolite profiling : Use LC-HRMS to identify active metabolites that may contribute to observed activity (e.g., hydroxylation of the benzodioxole ring) .
- Computational modeling : Perform MD simulations to assess dynamic binding interactions. For example, flexible docking may reveal conformational changes in target proteins that explain potency variations .
Advanced: What strategies are recommended for elucidating the metabolic pathways of this compound in preclinical models?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify Phase I metabolites (oxidation, hydrolysis) and Phase II conjugates (glucuronidation) using UPLC-QTOF-MS .
- Isotope labeling : Synthesize a deuterated analog to track metabolic soft spots. For example, deuterate the benzodioxole methylene group to study ring-opening kinetics .
- In silico prediction : Use software like ADMET Predictor™ to simulate metabolic sites (e.g., CYP3A4-mediated oxidation) and prioritize high-risk metabolites for isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
